molecular formula C11H14ClNO2 B7628178 2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide

2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide

Cat. No. B7628178
M. Wt: 227.69 g/mol
InChI Key: SKZGKVBKIQAIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is an important intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide is not well understood. However, it is believed to act as a central α2-adrenergic receptor agonist. This results in the inhibition of sympathetic nervous system activity, leading to a decrease in blood pressure and heart rate.
Biochemical and Physiological Effects:
2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been reported to have antihypertensive, anti-inflammatory, and analgesic effects. It has also been shown to have sedative and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one of the limitations is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide. One area of research could be to further investigate its mechanism of action, which could lead to the development of more effective drugs. Another area of research could be to investigate its potential use as a sedative or anxiolytic drug. Additionally, it could be used as a starting material for the synthesis of novel pharmaceutical compounds with improved pharmacological properties.
Conclusion:
In conclusion, 2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide is an important intermediate in the synthesis of various pharmaceutical compounds. It has been shown to have antihypertensive, anti-inflammatory, and analgesic effects, as well as sedative and anxiolytic effects. Its mechanism of action is not well understood, which presents a challenge for interpreting experimental results. However, further research on this compound could lead to the development of more effective drugs and novel pharmaceutical compounds.

Synthesis Methods

The synthesis of 2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide involves the reaction of 4-methoxy-3-methylbenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic acid to obtain the final product. The overall reaction can be represented as follows:

Scientific Research Applications

2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide is widely used in scientific research for the synthesis of various pharmaceutical compounds. It is an important intermediate in the synthesis of antihypertensive drugs such as moxonidine and rilmenidine. It is also used in the synthesis of anti-inflammatory drugs such as etodolac and nabumetone. In addition, it is used in the synthesis of analgesic drugs such as tramadol and tapentadol.

properties

IUPAC Name

2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8-5-9(3-4-10(8)15-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZGKVBKIQAIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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